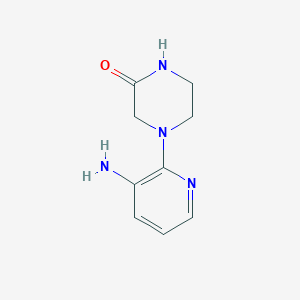

N-(tert-Butyl)-2-Piperazin-1-ylacetamid-Dihydrochlorid

Übersicht

Beschreibung

N-(tert-butyl)-2-piperazin-1-ylacetamide dihydrochloride is a chemical compound that features a piperazine ring, which is a common structural motif in medicinal chemistry. This compound is often used in the synthesis of various pharmaceuticals and has applications in different fields of scientific research.

Wissenschaftliche Forschungsanwendungen

N-(tert-butyl)-2-piperazin-1-ylacetamide dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

Target of Action

Related compounds have shown activity against various fungal pathogens, including multidrug-resistant candida species .

Mode of Action

Similar compounds have been found to inhibit the formation of yeast to mold and ergosterol formation, which is crucial for the cell membrane structure of fungi . The compound interacts with its targets, leading to changes that inhibit the growth and proliferation of the pathogens.

Biochemical Pathways

The compound’s interaction with its targets affects the ergosterol biosynthesis pathway, a critical component of fungal cell membranes . By inhibiting this pathway, the compound disrupts the integrity of the cell membrane, leading to the death of the pathogen.

Pharmacokinetics

Related compounds have been analyzed for their admet properties .

Result of Action

The result of the compound’s action is the inhibition of fungal growth and proliferation. It achieves this by disrupting the ergosterol biosynthesis pathway, leading to the death of the pathogen .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

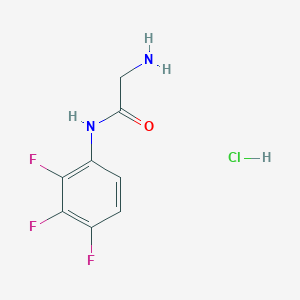

The synthesis of N-(tert-butyl)-2-piperazin-1-ylacetamide dihydrochloride typically involves the protection of amino groups using tert-butyl carbamate (Boc) groups. The Boc-protection is achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate . The protected amine is then reacted with 2-chloroacetamide to form the desired compound. The final product is obtained as a dihydrochloride salt through acidification with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-(tert-butyl)-2-piperazin-1-ylacetamide dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, especially at the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (Et3N).

Major Products Formed

Oxidation: Formation of N-oxides or carboxylic acids.

Reduction: Formation of secondary amines or deprotected amines.

Substitution: Formation of N-alkyl or N-acyl derivatives.

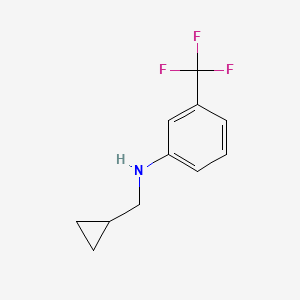

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Piperazine: A simpler structure with similar pharmacological properties.

N-methylpiperazine: Another derivative with different substitution patterns on the piperazine ring.

N-ethylpiperazine: Similar to N-methylpiperazine but with an ethyl group instead of a methyl group.

Uniqueness

N-(tert-butyl)-2-piperazin-1-ylacetamide dihydrochloride is unique due to its tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and binding properties. This structural feature can enhance the compound’s stability and selectivity in various chemical and biological applications.

Eigenschaften

IUPAC Name |

N-tert-butyl-2-piperazin-1-ylacetamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O.2ClH/c1-10(2,3)12-9(14)8-13-6-4-11-5-7-13;;/h11H,4-8H2,1-3H3,(H,12,14);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRBNGRMRFXBUEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)CN1CCNCC1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1285832.png)